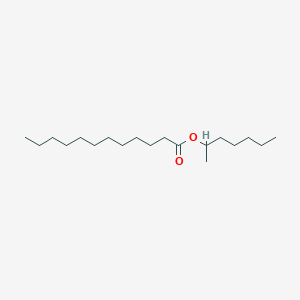

Heptan-2-YL dodecanoate

Description

Properties

CAS No. |

55194-06-4 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

heptan-2-yl dodecanoate |

InChI |

InChI=1S/C19H38O2/c1-4-6-8-9-10-11-12-13-15-17-19(20)21-18(3)16-14-7-5-2/h18H,4-17H2,1-3H3 |

InChI Key |

GQDYTVZBBZKSIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptan-2-YL dodecanoate can be synthesized through esterification, where heptan-2-ol reacts with dodecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods may also involve the use of alternative catalysts to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Heptan-2-YL dodecanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield heptan-2-ol and dodecanoic acid.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester and alcohol.

Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions to form different products.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.

Major Products Formed:

Hydrolysis: Heptan-2-ol and dodecanoic acid.

Transesterification: New ester and alcohol.

Oxidation and Reduction: Various oxidized or reduced products depending on the conditions.

Scientific Research Applications

Heptan-2-YL dodecanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential antimicrobial properties and its role in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Heptan-2-YL dodecanoate involves its interaction with biological membranes and enzymes. The ester can penetrate cell membranes, affecting membrane fluidity and function. It may also interact with specific enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Dodecanoate Esters and Related Compounds

Physicochemical Properties

- Branching Effects: Branched esters like this compound typically exhibit lower boiling points and altered chromatographic retention compared to linear isomers. For example, 3-pentyl dodecanoate elutes earlier (16.95 min) than its linear isomer n-pentyl dodecanoate (17.52 min) in GC analysis .

- Solubility: Increased branching enhances solubility in nonpolar solvents, making such esters suitable for polymer formulations (e.g., epoxy monomers derived from dodecanoate esters in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.